molecular formula C15H16BrN3O B6625922 3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-bromobenzonitrile

3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-bromobenzonitrile

Cat. No.: B6625922
M. Wt: 334.21 g/mol
InChI Key: GBWMIMJNIWTVOD-TZMCWYRMSA-N
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Description

3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-bromobenzonitrile is a synthetic compound with a complex molecular structure. It is noteworthy for its applications in various scientific fields, particularly due to its unique functional groups and potential biological activity.

Properties

IUPAC Name

3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-bromobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c16-13-4-3-10(7-17)6-11(13)9-19-5-1-2-12-14(19)8-18-15(12)20/h3-4,6,12,14H,1-2,5,8-9H2,(H,18,20)/t12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWMIMJNIWTVOD-TZMCWYRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CNC2=O)N(C1)CC3=C(C=CC(=C3)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CNC2=O)N(C1)CC3=C(C=CC(=C3)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-b]pyridinone core, which can be achieved through cyclization reactions involving suitable precursors. The next steps involve the introduction of the bromobenzonitrile moiety and the specific configuration at the 4aR,7aS positions. This can be facilitated through selective reduction, oxidation, and substitution reactions under controlled conditions, such as specific temperature and pH levels, using catalysts and reagents like palladium on carbon or boron tribromide.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes, ensuring consistent quality and yield. The process often involves the use of high-pressure reactors and automated control systems to maintain the stringent reaction conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-b]pyridinone core.

  • Reduction: : Selective reduction of specific functional groups to alter the compound's properties.

  • Substitution: : Both nucleophilic and electrophilic substitutions are common, especially at the benzene ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Halogenating agents like N-bromosuccinimide, nucleophiles like sodium methoxide.

Major Products

The major products from these reactions depend on the specific pathways taken. For instance, oxidation might yield more oxygenated derivatives, while substitution can introduce new functional groups, altering the compound's chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in synthetic chemistry.

Biology

Medicine

The compound is explored for its potential therapeutic effects. It is investigated for its interactions with specific biological targets, such as enzymes or receptors, which could lead to new treatments for diseases.

Industry

In industrial applications, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties are harnessed to develop new materials and compounds with desirable characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets like enzymes and receptors. Its structure allows it to fit into specific binding sites, inhibiting or activating the function of these targets. The exact pathways involved are a subject of ongoing research, aiming to elucidate how it exerts its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromobenzyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-b]pyridin-5-one

  • 3-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydropyrrolo[3,4-b]pyridin-5-one

  • 3-(4-chlorobenzyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-b]pyridin-5-one

Uniqueness

The uniqueness of 3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-bromobenzonitrile lies in its specific configuration and the presence of a bromobenzonitrile moiety. These features confer distinct chemical properties and biological activities compared to similar compounds, making it a valuable subject for research and application in various scientific fields.

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